molecular formula C18H19NO3 B13371105 2-(Benzoylamino)butyl benzoate

2-(Benzoylamino)butyl benzoate

Cat. No.: B13371105
M. Wt: 297.3 g/mol
InChI Key: LFMRDDVJPHLSIE-UHFFFAOYSA-N
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Description

2-(Benzoylamino)butyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group attached to a butyl chain, which is further esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoylamino)butyl benzoate typically involves the esterification of benzoic acid with 2-(benzoylamino)butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then cooled, and the product is isolated through extraction and purification techniques such as recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)butyl benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 2-(benzoylamino)butanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine group.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

    Hydrolysis: Benzoic acid and 2-(benzoylamino)butanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Amines and other reduced products.

Scientific Research Applications

2-(Benzoylamino)butyl benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)butyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Benzoylamino)butyl benzoate can be compared with other similar compounds such as:

    Butyl benzoate: An ester of benzoic acid and butanol, used as a solvent and plasticizer.

    Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.

    Ethyl benzoate: An ester of benzoic acid and ethanol, used as a flavoring agent and fragrance.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other esters.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-benzamidobutyl benzoate

InChI

InChI=1S/C18H19NO3/c1-2-16(19-17(20)14-9-5-3-6-10-14)13-22-18(21)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20)

InChI Key

LFMRDDVJPHLSIE-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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